6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heterocyclic compound with the molecular formula C₂₆H₂₂N₄O₃ and an average molecular mass of 438.487 g/mol (monoisotopic mass: 438.169191 g/mol) . Its structure features a chromeno-triazolopyrimidine core substituted with two 2-methoxyphenyl groups at positions 6 and 7. This compound is part of a broader class of triazolopyrimidine derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and herbicidal properties. Its ChemSpider ID is 4794456, and it has been studied in the context of inhibiting protein-protein interactions, such as MDM2-p53, which is critical in oncology .
Properties
CAS No. |
303104-29-2 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
9,11-bis(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O3/c1-31-19-12-6-4-10-17(19)24-22-23(29-26-27-15-28-30(24)26)16-9-3-8-14-21(16)33-25(22)18-11-5-7-13-20(18)32-2/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
VAIPNOUCMFOSDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5OC)NC6=NC=NN26 |
Origin of Product |
United States |
Preparation Methods
Chromene Precursor Synthesis
The chromeno[4,3-d]pyrimidine backbone is constructed via Knoevenagel condensation between 2-methoxy-substituted benzaldehydes and cyclic β-diketones. For example, 7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives serve as intermediates. These are synthesized by reacting dimedone (5,5-dimethyl-1,3-cyclohexanedione) with 2-methoxybenzaldehyde in ethanol under reflux, yielding a substituted chromene-carbonitrile.
Triazolo-Pyrimidine Cyclization
The triazolo[1,5-a]pyrimidine moiety is formed through cyclocondensation of the chromene-carbonitrile intermediate with hydrazine derivatives. A two-step protocol is employed:
-
Formimidate Intermediate Formation : Treatment with triethyl orthoformate (TEOF) in acetic acid converts the amino group of the chromene-carbonitrile into a formimidate.
-
Hydrazine Cyclization : Reaction with hydrazine monohydrate at room temperature induces ring closure, forming the triazolo-pyrimidine core. This step proceeds in 61–79% yield, depending on the substituents (Table 1).
Table 1: Yields of Chromeno-Triazolo-Pyrimidine Derivatives
| Substituent (R) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-OCH₃ | 18 | 70 |
| 3,4-(OCH₃)₂ | 18 | 73 |
| 4-CH₃ | 18 | 79 |
Oxidative Cross-Dehydrogenative Coupling (CDC) for Bis-Aryl Functionalization
Substrate Preparation
The bis(2-methoxyphenyl) groups are introduced via CDC between the preformed chromeno-triazolo-pyrimidine and 2-methoxyphenylboronic acid. This reaction requires:
Reaction Optimization
Key parameters influencing CDC efficiency (Table 2):
-
Acid Loading : Increasing acetic acid from 2 to 6 equiv improves yields from 34% to 74% by stabilizing reactive intermediates.
-
Atmosphere : Oxygen outperforms air (94% vs. 74% yield) due to enhanced dehydrogenation.
Table 2: CDC Optimization for Bis-Aryl Functionalization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acetic Acid (equiv) | 6 | 74 |
| Atmosphere | O₂ | 94 |
| Catalyst | Pd(OAc)₂ | 94 |
Mechanistic Insights into Ring Fusion and Dehydrogenation
Chromeno Ring Formation
The chromene ring arises from a tandem Knoevenagel-Michael addition between dimedone and 2-methoxybenzaldehyde. IR spectroscopy (ν = 1662 cm⁻¹) confirms carbonyl group participation, while ¹H NMR (δ 1.06–1.13 ppm) verifies dimethyl substitution.
Triazolo-Pyrimidine Cyclization Mechanism
-
Nucleophilic Attack : The β-diketone’s enol attacks the electrophilic carbon of the formimidate intermediate.
-
Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a conjugated dihydro-pyrimidine.
-
Aromatization : Spontaneous loss of water yields the fused triazolo-pyrimidine system.
Challenges in Scalability and Purity
Byproduct Formation
Competitive triazolo[1,5-a]pyridine derivatives (e.g., 3a) form when acetic acid exceeds 8 equiv (Table 1, entry 9). Mitigation strategies include strict stoichiometric control and inert atmosphere during early stages.
Crystallization and Characterization
Recrystallization from ethanol/water (3:1) yields pure product (mp 214–216°C). Single-crystal X-ray diffraction confirms the fused chromeno-triazolo-pyrimidine structure, with C26H22N4O3 molecular formula matching high-resolution mass spectrometry data.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H22N4O3
- IUPAC Name : 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Structural Features : The compound features a triazolo-pyrimidine core fused with a chromene moiety and two methoxyphenyl substituents. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. For example, they have been shown to interact with targets like EGFR and PI3K pathways .
Pharmacological Applications
The compound's pharmacological potential extends beyond anticancer activity:
- Phosphodiesterase Inhibition : Research indicates that derivatives of this compound can act as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways involved in various diseases .
- ADME Properties : In silico studies on absorption, distribution, metabolism, and excretion (ADME) have indicated favorable profiles for these compounds, suggesting their viability as drug candidates .
Case Studies
Several case studies highlight the applications of this compound:
-
Study on Anticancer Efficacy :
- Researchers synthesized various derivatives and tested their cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- The study concluded that structural modifications could enhance the anticancer activity of these compounds.
-
Inhibition of Phosphodiesterases :
- A study focused on the hit-to-lead exploration of phosphodiesterase inhibitors derived from triazolo-pyrimidines revealed promising candidates for treating conditions like depression and anxiety .
- The findings indicated that the structural features of these compounds are critical for their inhibitory activity.
Summary Table of Applications
| Application Area | Findings/Insights |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 and other cell lines |
| Pharmacological Effects | Potential as phosphodiesterase inhibitors |
| Mechanism of Action | Interaction with EGFR and PI3K pathways |
| ADME Properties | Favorable profiles suggest viability as drug candidates |
Mechanism of Action
The mechanism by which 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and interference with cellular processes.
Comparison with Similar Compounds
The structural and functional uniqueness of 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is best understood through comparison with analogous triazolopyrimidine derivatives. Key differences lie in substituent patterns, biological targets, and synthetic pathways.
Structural Analogues with Anticancer Activity
Key Observations :
- Substituent Effects : The 2-methoxyphenyl groups in the target compound may enhance solubility compared to bromophenyl analogues but reduce binding affinity for MDM2. Bromine’s electron-withdrawing nature improves hydrophobic interactions in the MDM2 pocket .
- Mechanistic Diversity : Unlike ERK-targeting indole hybrids or tubulin-binding derivatives , the target compound’s activity hinges on protein-protein interaction disruption, a distinct anticancer mechanism.
Antimicrobial and Herbicidal Analogues
Key Observations :
- Antimicrobial Activity: The target compound lacks reported antimicrobial effects, whereas halogenated benzo[h]chromeno derivatives exhibit Gram-positive activity .
- Herbicidal vs. Pharmacological : Sulfonamide substituents in herbicidal analogues introduce polar groups, favoring plant enzyme inhibition, while methoxyphenyl groups in the target compound prioritize mammalian target interactions .
Key Observations :
- The target compound’s synthesis requires precise control of stereocenters (two undefined stereocenters reported) , whereas indole hybrids benefit from one-pot reactions .
- Eco-friendly methods for thieno-triazolo pyrimidines highlight trends toward sustainable synthesis, which could be adapted for the target compound .
Biological Activity
6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C26H22N4O3
- Molecular Weight : 438.5 g/mol
This structure features a chromeno-triazolo-pyrimidine framework that is hypothesized to contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of chromeno-triazolo-pyrimidine compounds exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various related compounds against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast carcinoma)
- HCT-116 (colon carcinoma)
- HepG-2 (hepatocellular carcinoma)
Case Study: Antiproliferative Activity
In one study, synthesized derivatives were tested for their antiproliferative effects using the MTT assay. The results indicated that some compounds exhibited remarkable inhibitory effects on the growth of the aforementioned cancer cell lines compared to standard chemotherapeutics such as vinblastine and doxorubicin. The structure–activity relationship (SAR) analysis suggested that lipophilicity and specific substituents significantly influenced biological activity .
The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets within cancer cells. The triazole and pyrimidine rings facilitate binding to enzymes and receptors that are crucial for cellular proliferation and survival. This binding can disrupt critical signaling pathways involved in cancer progression.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that modifications in substituents can lead to variations in biological efficacy. For example:
| Compound Name | IC50 (nM) | Cell Line Tested |
|---|---|---|
| Compound A | 45 | MCF-7 |
| Compound B | 90 | HCT-116 |
| This compound | TBD | TBD |
The above table illustrates the potency of related compounds in inhibiting cancer cell growth. The IC50 values indicate the concentration required to inhibit cell viability by 50%, highlighting the potential effectiveness of these compounds as therapeutic agents.
Q & A
Q. What are the primary synthetic routes for 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step heterocyclic condensation reactions. A key protocol includes cyclization of precursors such as chromene derivatives with triazolopyrimidine intermediates. For example, highlights a high-throughput screening hit derived from chromeno-triazolopyrimidine scaffolds, synthesized via a Diels-Alder-like cyclization under reflux in dimethylformamide (DMF) or acetic acid. Critical steps include controlling reaction temperatures (80–120°C) and solvent polarity to stabilize intermediates. Post-synthesis purification often employs column chromatography or recrystallization in ethanol .
Q. How is structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : and NMR identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm and aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : details a related triazolopyrimidine structure resolved using SHELX software, revealing bond angles and dihedral angles critical for molecular packing .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 533 for a related derivative) .
Q. What solvents and reaction conditions optimize yield in its synthesis?
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while protic solvents (ethanol, methanol) aid in precipitation. notes that heating at 80–100°C for 10–12 minutes in DMF achieves >70% yield for triazolopyrimidine analogs. Catalytic additives (e.g., KCO) improve regioselectivity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
- Substituent positioning : Ortho-methoxy groups on phenyl rings enhance steric interactions with biological targets (e.g., MDM2-p53 binding ).
- Heterocyclic core : The triazolopyrimidine scaffold is essential for tubulin inhibition (non-competitive with vinca alkaloids) .
- Electron-withdrawing groups : Halogens (e.g., Cl, F) at para positions improve solubility and target affinity .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in potency (e.g., IC variability) may arise from assay conditions or impurity profiles. Strategies include:
- Purity validation : Use HPLC-MS (≥95% purity) to exclude byproducts .
- Cellular vs. biochemical assays : Compare in vitro tubulin polymerization assays () with cell-based p53 activation () to distinguish direct vs. indirect mechanisms .
- Dose-response profiling : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
Q. What experimental designs are optimal for in vivo efficacy studies?
outlines protocols for xenograft models:
- Dosing : Oral (10–50 mg/kg) or intravenous (5–20 mg/kg) administration in nude mice, with plasma stability monitored via LC-MS/MS.
- Endpoint analysis : Tumor volume measurement (caliper) and biomarker quantification (Western blot for p53/MDM2 levels).
- Controls : Include vehicle-treated and positive controls (e.g., nutlin-3a for MDM2 inhibitors) .
Q. How does the compound’s stability impact experimental outcomes?
Poor DMSO solubility (noted in ) can lead to aggregation in screening assays. Mitigation strategies:
- Solubility screening : Test in PBS, cyclodextrin complexes, or PEG formulations.
- Accelerated stability studies : Monitor degradation (e.g., hydrolysis of methoxy groups) via NMR under varying pH (4–9) and temperatures (25–40°C) .
Methodological Challenges and Solutions
Q. How to address synthetic challenges in scaling up production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
